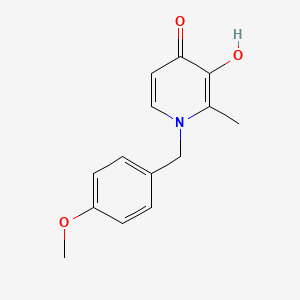
3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one is an organic compound with a complex structure that includes a pyridinone core substituted with a hydroxy group, a methoxybenzyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-3-oxobutanoic acid and ammonia.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is investigated for its role in enzyme inhibition and as a potential ligand for metal complexes in biological systems.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Metal Chelation: It can chelate metal ions, affecting metal-dependent biological processes and enzyme activities.
相似化合物的比较
Similar Compounds
3-Hydroxy-2-methylpyridin-4(1H)-one: Lacks the methoxybenzyl group, resulting in different chemical properties and biological activities.
4-Methoxybenzyl-2-methylpyridin-4(1H)-one:
2-Methyl-3-hydroxy-4-pyridinone: Similar core structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness
3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
3-hydroxy-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C14H15NO3/c1-10-14(17)13(16)7-8-15(10)9-11-3-5-12(18-2)6-4-11/h3-8,17H,9H2,1-2H3 |
InChI 键 |
FCUCPLBUWHLFAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


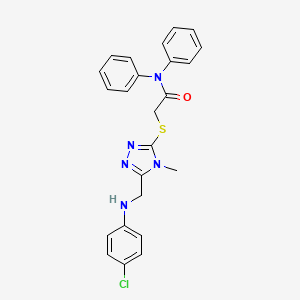
![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)

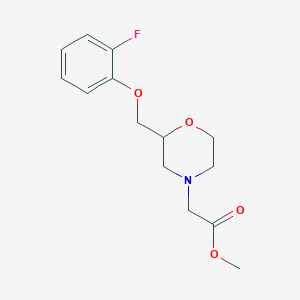
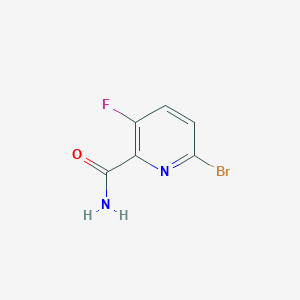
![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)
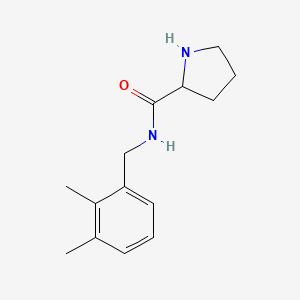

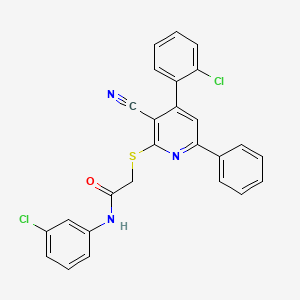

![2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)
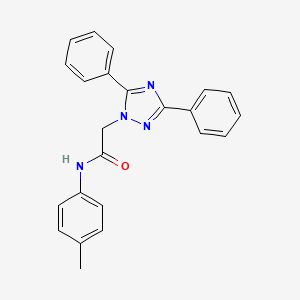
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid](/img/structure/B11784593.png)

